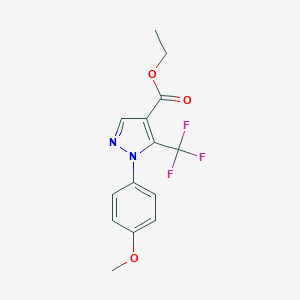

ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a methoxyphenyl group at the 1-position and a trifluoromethyl (CF₃) group at the 5-position of the pyrazole ring. For instance, the nitro-substituted analog, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, has a melting point of 106–110°C and serves as a precursor to amine derivatives via reduction . The methoxy group’s electron-donating nature likely alters solubility and reactivity compared to electron-withdrawing substituents like nitro or chloro groups.

Properties

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3/c1-3-22-13(20)11-8-18-19(12(11)14(15,16)17)9-4-6-10(21-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJLMZLGGRBYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550282 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-38-6 | |

| Record name | Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with Ketoesters

The most widely utilized method involves the cyclocondensation of 4-methoxyphenylhydrazine with ethyl 2-(trifluoroacetyl)acetate or analogous β-ketoesters. This reaction proceeds via hydrazone intermediate formation, followed by acid- or base-catalyzed cyclization to construct the pyrazole ring.

Reaction Scheme:

Key parameters include:

-

Solvent : Ethanol or methanol for homogenization.

-

Catalyst : Hydrochloric acid (5–10 mol%) or sodium hydroxide (2–5 mol%).

Example Procedure

A mixture of 4-methoxyphenylhydrazine (1.0 equiv) and ethyl 2-(trifluoroacetyl)acetate (1.2 equiv) in ethanol was refluxed with catalytic HCl (5 mol%) for 7 hours. The crude product was purified via recrystallization (ethanol/water), yielding 68–72% of the target compound.

Silver-Catalyzed [3+2] Cycloaddition

A recent advancement leverages silver-catalyzed cycloaddition between trifluorodiazoethane (CFCHN) and dicyanoalkenes to introduce both trifluoromethyl and carboxylate groups in a single step. Although originally designed for cyanopyrazoles, this method can be adapted for carboxylate derivatives by substituting dicyanoalkenes with ketoester precursors.

Optimized Conditions

-

Catalyst : AgO (10 mol%) with tetramethylethylenediamine (TMEDA, 1.2 equiv).

-

Yield : 60–75% after column chromatography.

Safety Note : CFCHN is explosive; reactions require rigorous nitrogen purging and controlled temperatures.

Multi-Step Functionalization Approaches

For higher regioselectivity, a stepwise strategy is employed:

-

Pyrazole Ring Formation : Cyclize ethyl acetoacetate with hydrazine to form 1H-pyrazole-4-carboxylate.

-

Electrophilic Substitution : Introduce trifluoromethyl groups via Ullmann coupling or radical trifluoromethylation.

-

Aryl Coupling : Attach 4-methoxyphenyl using Suzuki-Miyaura cross-coupling.

Advantages :

-

Enables modular substitution patterns.

-

Avoids side reactions from direct cyclocondensation.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance cycloaddition yields by stabilizing silver intermediates. For cyclocondensation, ethanol outperforms THF due to better solubility of hydrazine derivatives.

Catalyst Screening

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| AgO | 75 | 98 |

| CuCl | 42 | 85 |

| FeCl | 35 | 78 |

Temperature and Time Dependence

Industrial-Scale Production Techniques

Continuous Flow Reactors

Scaling up the silver-catalyzed method requires:

-

Residence Time : 30–45 minutes.

-

Purification : In-line liquid-liquid extraction and simulated moving bed (SMB) chromatography.

Cost Analysis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 68% | 82% |

| Catalyst Loading | 10 mol% | 5 mol% |

| Annual Output (kg) | 500 | 1,200 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Pyrazole derivatives, including ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been extensively studied for their diverse pharmacological activities. They exhibit properties such as:

- Anti-inflammatory : Compounds in this class have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Analgesic : Some derivatives demonstrate pain-relieving effects comparable to traditional analgesics.

- Antimicrobial : The presence of the trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and exert antimicrobial effects.

- Anticancer : Certain pyrazole derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells.

Case Studies

- Celecoxib : A well-known non-steroidal anti-inflammatory drug (NSAID) derived from pyrazole, celecoxib has demonstrated efficacy in treating arthritis and pain management. Its mechanism involves selective inhibition of COX-2 enzymes, which are upregulated during inflammatory responses .

- Fipronil : This broad-spectrum insecticide is another example where pyrazole derivatives have been utilized effectively in agricultural applications. Fipronil acts by disrupting the central nervous system of insects, showcasing the versatility of pyrazole compounds in both medicinal and agricultural contexts .

Agricultural Chemistry Applications

In agricultural chemistry, ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has potential as a herbicide or pesticide due to its effective biological activity against various pests and weeds.

Mechanism of Action

The trifluoromethyl group enhances the compound's efficacy by increasing its stability and lipophilicity, allowing for better absorption and retention in plant systems. This results in improved herbicidal activity against resistant weed species.

Material Science Applications

Emerging research suggests that pyrazole derivatives can be utilized in material science for the development of new materials with specific properties:

- Coordination Compounds : Pyrazoles can act as ligands in coordination chemistry, forming complexes with transition metals that exhibit unique electronic and optical properties.

- Polymeric Materials : The incorporation of pyrazole units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.

Table 1: Pharmacological Activities of Ethyl 1-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | COX enzyme inhibition | |

| Analgesic | Pain pathway modulation | |

| Antimicrobial | Membrane penetration | |

| Anticancer | Induction of apoptosis |

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring and pyrazole core significantly influence physical properties and reactivity. Key analogs include:

- Electron-Donating vs. Withdrawing Groups: The methoxy group (OCH₃) is electron-donating, increasing solubility in polar solvents compared to nitro (NO₂) or chloro (Cl) groups. This may lower melting points relative to nitro analogs (e.g., 106–110°C for nitro vs. 107–108°C for amine) . Trifluoromethyl (CF₃) enhances lipophilicity and metabolic stability, making it common in drug design .

Structural and Crystallographic Insights

- The nitro-substituted analog () forms robust hydrogen-bonding networks (N–H···O and C–H···O interactions), contributing to its high crystallinity . The methoxy group’s weaker hydrogen-bonding capacity may result in less dense packing, affecting material stability.

Biological Activity

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a compound with the chemical formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 311.2055 g/mol

- CAS Number : 852816-12-7

- SMILES Notation :

CCOC(C(C=NN1C2=CC=C(OC)C=C2)=C1C(F)(F)F)=O - InChI Key : AKJLMZLGGRBYEM-UHFFFAOYSA-N

This compound features a pyrazole core substituted with trifluoromethyl and methoxyphenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- MCF7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | A549 | 26 | Cell cycle arrest |

| Ethyl Pyrazole | HeLa | 14.31 | Inhibition of tubulin polymerization |

The above data suggests that ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate may have similar or enhanced anticancer effects compared to other pyrazole derivatives.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Studies have shown that the compound significantly inhibits cell proliferation in a dose-dependent manner.

- Induction of Apoptosis : Annexin V staining assays indicate that the compound triggers apoptosis in cancer cells, which is a crucial pathway for anticancer activity.

- Signal Pathway Modulation : The compound affects key signaling pathways, including ERK phosphorylation and NF-kB signaling, which are often dysregulated in cancer.

Study on Antitumor Activity

A notable study evaluated the effects of ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on MDA-MB-231 breast cancer cells. The results demonstrated:

- Inhibition of Migration and Invasion : The compound reduced cell migration and invasion capabilities significantly.

- Impact on Matrix Metalloproteinases (MMPs) : It was found to inhibit MMP-9 activity, which is associated with cancer metastasis.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Cytotoxicity | Significant against multiple cell lines |

| Apoptosis Induction | Confirmed via Annexin V staining |

| Migration/Invasion | Inhibited in vitro |

| MMP Activity | Inhibited |

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, trifluoromethyl at δ 119.2 ppm (q, ) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 355.1) and purity (>95% via UV) .

- IR : Identifies carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

How to resolve contradictions in NMR data when synthesizing derivatives?

Q. Advanced

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing pyrazole C-4 from ester carbonyls) .

- Computational validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

- Isotopic labeling : Introduce ¹⁵N or ¹⁹F labels to trace substituent effects on splitting patterns .

What computational methods predict the bioactivity of this compound?

Q. Advanced

- Docking studies : Model interactions with PDE4 enzymes using AutoDock Vina, focusing on the trifluoromethyl group’s role in hydrophobic binding .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with PDE4 inhibition constants (IC₅₀) .

- MD simulations : Assess stability of the pyrazole ring in active sites over 100 ns trajectories (AMBER force field) .

What crystallographic methods determine its molecular structure?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use vapor diffusion (e.g., DCM/hexane) to grow suitable crystals .

- Data collection : At 100 K with CuKα radiation (λ = 1.54184 Å) .

- Refinement : SHELXL software refines positional and thermal parameters (R-factor < 0.05) .

How to analyze hydrogen bonding patterns in its crystal structure?

Q. Advanced

- Graph set analysis : Use Mercury software to classify motifs (e.g., chains from C–H···O interactions) .

- Hirshfeld surfaces : Quantify contact contributions (e.g., O···H interactions ≈ 25% of total surface) .

- Energy frameworks : Calculate lattice energy partitioning (Coulombic vs. dispersion) via CrystalExplorer .

Strategies for selective functionalization of the pyrazole ring?

Q. Advanced

- Directed C–H activation : Use Pd(OAc)₂ with directing groups (e.g., esters) to functionalize the 3-position .

- Electrophilic substitution : Nitration at the 4-methoxyphenyl ring (HNO₃/H₂SO₄) preserves the pyrazole core .

- Protecting groups : Boc-protect amines before trifluoromethylation to avoid side reactions .

What are the key stability considerations for storing this compound?

Q. Basic

- Temperature : Store at –20°C in amber vials to prevent ester hydrolysis .

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrate formation .

- Light : Protect from UV exposure to prevent photodegradation of the trifluoromethyl group .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at the 4-methoxyphenyl ring .

- Bioassays : Test PDE4 inhibition via cAMP accumulation assays in HEK293 cells .

- Pharmacophore mapping : Overlay active conformers (e.g., Catalyst software) to identify critical hydrophobic/ionic features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.